3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-20-10-11(17-4-3-16-10)21-8-2-5-18(7-8)9(19)6-12(13,14)15/h3-4,8H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMZBXMUNTAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxypyrazinyl group can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine/Pyrazine Ring
Compound A : 3,3,3-Trifluoro-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Molecular Formula : C₁₃H₁₅F₃N₂O₂
- Molecular Weight : 288.27
- Key Difference : Replaces the 3-methoxypyrazine ring with a 5-methylpyridin-2-yl group.
- Implications : The methyl group increases hydrophobicity but reduces hydrogen-bonding capacity compared to the methoxy-pyrazine moiety in the target compound .
Compound B : 3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Molecular Formula : C₁₉H₁₉F₃N₂O₂S
- Molecular Weight : 396.4
- Key Difference : Incorporates a phenylthio group and a 4-(trifluoromethyl)pyridin-2-yl substituent.
- Implications : The phenylthio group enhances steric bulk and may improve membrane permeability, while the 4-CF₃-pyridine increases electron-withdrawing effects .
Variations in the Carbonyl-Linked Moieties
Compound C : (S)-3,3,3-Trifluoro-1-(2-(((3-phenylimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidin-1-yl)propan-1-one
- Molecular Formula: Not explicitly provided (estimated molecular weight ~403.4).
- Key Difference: Replaces the pyrazine-ether linkage with an imidazo[1,2-b]pyridazine-amino-methyl-pyrrolidine scaffold.
Compound D : 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Molecular Formula : C₁₄H₁₆ClN₃O
- Molecular Weight : 277.75
- Key Difference: Substitutes the pyrrolidine ring with a 3,5-dimethylpyrazole group and introduces a 3-chloroanilino moiety.
- Implications: The pyrazole ring offers distinct hydrogen-bonding geometry, while the chloroanilino group may influence cytotoxicity profiles .
Structural and Functional Analysis
Electronic and Steric Effects
- Target Compound : The 3-methoxypyrazine group provides moderate electron-donating effects via the methoxy group, balancing the electron-withdrawing trifluoromethyl group.
- Compound B : The 4-CF₃-pyridine introduces strong electron-withdrawing effects, which may stabilize negative charges in binding pockets .
Pharmacokinetic Considerations
- Lipophilicity :
- Metabolic Stability: The trifluoromethyl group in the target compound and Compound A reduces oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
The compound 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that the compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. This inhibition is significant for conditions related to dyslipidemia and cardiovascular diseases .
- Neuroinflammation Modulation : The compound's structural characteristics suggest potential effects on neuroinflammatory pathways. Studies have indicated that similar compounds can act as monoacylglycerol lipase (MAGL) inhibitors, which are relevant in the treatment of neurodegenerative diseases .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antiinflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, indicating a potential for further exploration in infectious disease treatment.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
Q & A
What are the critical steps in synthesizing 3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, and how can reaction yields be maximized?
Answer:
The synthesis involves two key stages: (1) coupling of pyrrolidine derivatives with 3-methoxypyrazine and (2) introduction of the trifluoropropanone moiety .
- Stage 1 : React 3-hydroxy-pyrrolidine with 3-methoxypyrazine-2-yl chloride under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to form the ether linkage. Catalytic amounts of DMAP can accelerate the reaction .
- Stage 2 : Introduce the trifluoropropanone group via nucleophilic acyl substitution. Use 3,3,3-trifluoropropanoyl chloride in anhydrous dichloromethane with a tertiary amine (e.g., triethylamine) to scavenge HCl.
- Yield Optimization :
- Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradient) to remove unreacted starting materials.
- Monitor reaction progress using TLC or LC-MS to terminate reactions at optimal conversion points .
How can researchers resolve contradictions in spectroscopic data during structural verification?
Answer:
Contradictions in NMR or mass spectrometry data often arise from residual solvents , diastereomeric mixtures , or dynamic conformational changes . Methodological approaches include:
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., pyrrolidine ring protons). COSY can clarify coupling patterns in complex regions .
- Crystallographic Validation : Employ single-crystal X-ray diffraction (using SHELXL for refinement) to unambiguously confirm the molecular structure .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate functional groups .
What strategies are effective for assessing the biological activity of this compound, particularly in enzyme inhibition studies?
Answer:
To evaluate enzyme inhibition:
- Assay Design : Use fluorescence-based assays (e.g., FRET) for real-time monitoring of enzymatic activity. Optimize buffer pH and ionic strength to match physiological conditions.
- Binding Affinity Measurement : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the methoxypyrazine or trifluoropropanone groups. Compare IC50 values to identify critical pharmacophores .
How should researchers address stability challenges during storage and handling?
Answer:
The compound’s stability is influenced by moisture sensitivity (due to the trifluoropropanone group) and photodegradation (from the pyrazine ring). Mitigation strategies:
- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis and UV-induced degradation.
- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis. Conduct stability tests under accelerated conditions (40°C/75% RH for 1 week) to identify degradation pathways .
What advanced techniques are recommended for analyzing reaction mechanisms involving this compound?
Answer:
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., pyrrolidine oxygen) to probe rate-determining steps.
- DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in substitution reactions.
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation during reactions .
How can researchers optimize the purification of this compound when scaling up synthesis?
Answer:
- Chromatography Alternatives : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water mobile phase) for higher throughput.
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to induce crystallization. Add seed crystals to improve reproducibility.
- Quality Control : Validate purity via orthogonal methods (HPLC, ¹⁹F NMR) to detect trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
